molecular formula C13H9FN2O B2907325 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol CAS No. 156144-39-7

4-(5-Fluoro-1H-benzimidazol-2-yl)phenol

Cat. No. B2907325
CAS RN: 156144-39-7
M. Wt: 228.226
InChI Key: OBNJUGLHYDHCDZ-UHFFFAOYSA-N
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Description

4-(5-Fluoro-1H-benzimidazol-2-yl)phenol, also known as FBPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBPI is a benzimidazole derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological properties . They are known to interact with various targets, including enzymes, receptors, and DNA, depending on their specific structures and functional groups .

Mode of Action

For instance, they can inhibit enzymes, bind to receptors, or intercalate into DNA, disrupting its function . The presence of different functional groups can significantly influence the compound’s interaction with its targets .

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, bacterial and fungal infections, viral replication, and cancer, among others .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability . Their absorption and distribution can be influenced by their specific structures and functional groups .

Result of Action

Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular levels, depending on their specific structures and functional groups . These can include inhibition of enzyme activity, disruption of DNA function, modulation of receptor signaling, and induction of cell death, among others .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Advantages and Limitations for Lab Experiments

4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to possess low toxicity, making it a suitable candidate for further preclinical and clinical studies. However, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.

Future Directions

4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has several potential future directions for research. It can be further studied for its therapeutic potential in various diseases such as cancer, inflammation, and viral infections. Moreover, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol can be modified to improve its solubility and bioavailability. Further studies can also be conducted to elucidate the exact mechanism of action of 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol and its molecular targets. In conclusion, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol is a promising compound that has the potential to be developed into a novel therapeutic agent for various diseases.

Synthesis Methods

4-(5-Fluoro-1H-benzimidazol-2-yl)phenol can be synthesized via a multistep process involving the reaction of 5-fluoro-2-nitroaniline with 2-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base. The Schiff base is then reduced using sodium borohydride to yield the desired product, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol.

Scientific Research Applications

4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has also been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, 4-(5-Fluoro-1H-benzimidazol-2-yl)phenol has been shown to exhibit anti-viral activity against the Zika virus and dengue virus.

properties

IUPAC Name

4-(6-fluoro-1H-benzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNJUGLHYDHCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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